Cas no 2228387-37-7 (4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol)

4-Methoxy-2-(3-methylazetidin-3-yl)oxyphenol is a specialized phenolic compound featuring a methoxy substituent and a 3-methylazetidin-3-yloxy moiety. Its unique structure combines aromatic and heterocyclic components, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the azetidine ring enhances its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting agents or enzyme modulators. The methoxy group contributes to stability and influences electronic properties, while the phenolic hydroxyl offers a reactive site for further functionalization. This compound’s balanced lipophilicity and steric profile may improve bioavailability in drug design applications. Its synthetic versatility supports tailored modifications for structure-activity relationship studies.
4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol structure
2228387-37-7 structure
商品名:4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol
CAS番号:2228387-37-7
MF:C11H15NO3
メガワット:209.241703271866
CID:5962118
PubChem ID:165610061

4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol 化学的及び物理的性質

名前と識別子

    • 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol
    • 2228387-37-7
    • EN300-1754884
    • 4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
    • インチ: 1S/C11H15NO3/c1-11(6-12-7-11)15-10-5-8(14-2)3-4-9(10)13/h3-5,12-13H,6-7H2,1-2H3
    • InChIKey: DMDVJCFLWGRPRS-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C=CC=1O)OC)C1(C)CNC1

計算された属性

  • せいみつぶんしりょう: 209.10519334g/mol
  • どういたいしつりょう: 209.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 50.7Ų

4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1754884-1.0g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
1g
$1214.0 2023-06-03
Enamine
EN300-1754884-10.0g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
10g
$5221.0 2023-06-03
Enamine
EN300-1754884-10g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
10g
$5221.0 2023-09-20
Enamine
EN300-1754884-5g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
5g
$3520.0 2023-09-20
Enamine
EN300-1754884-2.5g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
2.5g
$2379.0 2023-09-20
Enamine
EN300-1754884-5.0g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
5g
$3520.0 2023-06-03
Enamine
EN300-1754884-0.05g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
0.05g
$1020.0 2023-09-20
Enamine
EN300-1754884-1g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
1g
$1214.0 2023-09-20
Enamine
EN300-1754884-0.5g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
0.5g
$1165.0 2023-09-20
Enamine
EN300-1754884-0.25g
4-methoxy-2-[(3-methylazetidin-3-yl)oxy]phenol
2228387-37-7
0.25g
$1117.0 2023-09-20

4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol 関連文献

4-methoxy-2-(3-methylazetidin-3-yl)oxyphenolに関する追加情報

4-Methoxy-2-(3-Methylazetidin-3-Yl)Oxyphenol: A Comprehensive Overview

The compound 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol, identified by the CAS number 2228387-37-7, is a highly specialized organic molecule with significant applications in various scientific and industrial domains. This compound has garnered attention due to its unique structural properties and potential uses in fields such as pharmaceuticals, agrochemicals, and advanced materials. Recent studies have further elucidated its chemical behavior, making it a subject of interest for researchers worldwide.

The molecular structure of 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol is characterized by a phenolic ring substituted with a methoxy group at the 4-position and a 3-methylazetidinyl ether group at the 2-position. This configuration imparts the compound with distinct electronic and steric properties, which are crucial for its functional applications. The azetidine ring, a four-membered cyclic amine, contributes to the molecule's stability and reactivity, making it a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have enabled the development of efficient routes for the synthesis of 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol. Researchers have explored various methodologies, including nucleophilic aromatic substitution and catalytic cross-coupling reactions, to achieve high yields and purity. These methods not only enhance the scalability of production but also pave the way for further modifications to tailor the compound's properties for specific applications.

In terms of applications, 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol has shown promise in the pharmaceutical industry as a potential lead compound for drug development. Its ability to interact with biological systems through specific receptor binding or enzymatic activity makes it a candidate for therapeutic agents targeting various diseases. Additionally, its unique electronic properties render it suitable for use in electronic materials, such as organic semiconductors or conductive polymers.

The environmental impact of 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol has also been a focus of recent studies. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. These studies have provided valuable insights into optimizing production processes and waste management strategies to minimize ecological footprint.

In conclusion, 4-methoxy-2-(3-methylazetidin-3-yl)oxyphenol, with its unique chemical structure and versatile applications, continues to be a focal point in scientific research. As new findings emerge, this compound is expected to play an increasingly important role in advancing technological and medical innovations.

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